molecular formula C14H23N3O4S B5321593 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide

Cat. No. B5321593
M. Wt: 329.42 g/mol
InChI Key: DFRPCYCHJKENKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It was first discovered by Bristol-Myers Squibb in 2017 and has since undergone extensive scientific research to determine its efficacy and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide involves the inhibition of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that lead to the production of cytokines, which are molecules that regulate the immune response. By inhibiting TYK2, this compound can reduce the production of cytokines and thus suppress the immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce the levels of cytokines in the blood and in tissues affected by autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into affected tissues, which can help to reduce inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide is that it has a high level of selectivity for TYK2, which means that it is less likely to have off-target effects. This can make it a useful tool for studying the role of TYK2 in the immune response. However, one limitation of the drug is that it has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several potential future directions for research on 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective TYK2 inhibitors, which could have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with TYK2 inhibitors. Finally, there is interest in exploring the potential use of TYK2 inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide involves several steps, including the formation of the piperidine ring, the introduction of the isoxazole ring, and the addition of the butylsulfonyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide has been the subject of numerous scientific studies, which have demonstrated its potential as a therapeutic agent for various autoimmune diseases. These include rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to inhibit the activity of a protein called TYK2, which is involved in the immune response.

properties

IUPAC Name

1-butylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-3-4-8-22(19,20)17-7-5-6-12(10-17)14(18)15-13-9-11(2)21-16-13/h9,12H,3-8,10H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRPCYCHJKENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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